molecular formula C18H23N5O3 B5172618 N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine

货号 B5172618
分子量: 357.4 g/mol
InChI 键: HYNUVVUDJMVMLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as CC-122, is a small molecule drug that belongs to the class of immunomodulatory drugs. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

作用机制

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine exerts its therapeutic effects by modulating the activity of the cereblon protein, which is involved in the regulation of various cellular processes. The drug promotes the degradation of certain proteins that are involved in the growth and survival of cancer cells, leading to their death. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine also has immunomodulatory effects, which make it an attractive candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to inhibit the proliferation of cancer cells and induce their apoptosis. The drug also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to modulate the activity of various immune cells, including T cells, B cells, and natural killer cells.

实验室实验的优点和局限性

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for use in lab experiments. The drug has a well-defined mechanism of action and has been extensively studied in preclinical models. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is that it has not yet been approved for clinical use, which may limit its availability for certain types of research.

未来方向

There are several potential future directions for research on N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One area of interest is the development of combination therapies that incorporate N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine with other drugs for the treatment of cancer and autoimmune diseases. Another area of research is the identification of biomarkers that can predict response to N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine treatment. Additionally, further studies are needed to elucidate the precise mechanisms of action of N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine and to optimize its dosing and administration for maximal therapeutic efficacy.

合成方法

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is synthesized by a multi-step process that involves the condensation of 2-methoxybenzaldehyde with cyclohexylamine to form an intermediate, which is then reacted with 6-methyl-5-nitro-2,4-diaminopyrimidine to obtain N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine.

科学研究应用

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of multiple myeloma, lymphoma, and solid tumors. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also shown potential in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.

属性

IUPAC Name

2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-16(23(24)25)17(21-14-10-6-7-11-15(14)26-2)22-18(19-12)20-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNUVVUDJMVMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2CCCCC2)NC3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。